3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Chlorophenyl Substitution: Introduction of the chlorophenyl group through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated analogs.
Substitution: Various substitution reactions could modify the functional groups attached to the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Could be used in the development of diagnostic agents for various diseases.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one would depend on its specific applications. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-5-phenylfuran-2(3H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one: Similar structure but with the chlorine atom in a different position, potentially leading to different properties.
Uniqueness
The presence of the 3-chlorophenyl group in 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one may confer unique properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H11ClO3 |
---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-acetyl-5-(3-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(16-12(10)15)8-3-2-4-9(13)5-8/h2-5,10-11H,6H2,1H3 |
InChI Key |
FARKQLIPCMMMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(OC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.